Oxysophocarpine
Description
Sophocarpine (C₁₅H₂₄N₂O) is a quinolizidine alkaloid primarily isolated from Radix Sophorae Subprostratae (Ku Shen), a traditional Chinese herb used for over 2,000 years for its antiviral, anti-inflammatory, and hepatoprotective properties . Structurally, it features two fused quinolizidine rings and an α,β-unsaturated carbonyl group, distinguishing it from related alkaloids like matrine and oxymatrine . Pharmacologically, sophocarpine modulates immune responses by suppressing Natural Killer (NK) cell activation, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-12, IFN-γ), and inhibiting the NKG2D-DAP12 signaling pathway . It also exhibits anti-fibrotic, anti-tumor, and cardioprotective effects, though its cardiotoxicity at high doses requires caution .
Properties
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGFPTSOPGCENQ-JLNYLFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78003-71-1 (hydrobromide) | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90215126 | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6483-15-4 | |
| Record name | (-)-Sophocarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophocarpine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6483-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sophocarpine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the Sophora alopecuroides plant, followed by purification processes such as crystallization and chromatography . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability and purity of the compound.
Industrial Production Methods: In industrial settings, sophocarpine is produced through large-scale extraction from Sophora alopecuroides. The process involves harvesting the plant, drying, and then extracting the alkaloid using solvents like ethanol or methanol. The extract is then subjected to purification steps to isolate sophocarpine in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sophocarpine undergoes various chemical reactions, including:
Oxidation: Sophocarpine can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in sophocarpine, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the sophocarpine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sophocarpine can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Sophocarpine is used as a starting material for synthesizing other complex alkaloids and derivatives.
Biology: It has been shown to modulate various biological pathways, making it a valuable tool in biological research.
Medicine: Sophocarpine exhibits anti-inflammatory, anti-arrhythmic, and anti-tumor activities, making it a candidate for developing new therapeutic agents
Mechanism of Action
Sophocarpine exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, reducing inflammation.
Anti-arrhythmic: Sophocarpine affects ionic currents in cardiac myocytes, including sodium, calcium, and potassium currents, which helps in stabilizing cardiac action potentials.
Comparison with Similar Compounds
Table 1: Structural Features of Sophocarpine and Analogous Alkaloids
Key Differences :
- Sophocarpine vs. Matrine : The α,β-unsaturated carbonyl in sophocarpine enhances reactivity, enabling Michael addition reactions for derivative synthesis (e.g., pesticidal isoxazoline derivatives) . Matrine’s saturated lactam reduces structural flexibility, lowering its bioactivity .
- Sophocarpine vs. Oxymatrine : Oxymatrine’s N-oxide group improves water solubility but reduces membrane permeability compared to sophocarpine .
Pharmacological and Functional Comparison
Table 2: Pharmacological Activities of Sophocarpine and Analogues
Mechanistic Insights :
- Immune Regulation : Sophocarpine uniquely targets the NKG2D-DAP12-Syk/ZAP70 axis, reducing pro-inflammatory cytokines (e.g., TNF-α by 71.2% at high doses) more effectively than matrine .
- Antitumor Effects : Sophocarpine suppresses epithelial-mesenchymal transition (EMT) in prostate cancer by downregulating α-SMA and N-cadherin, outperforming matrine derivatives in PI3K/AKT pathway inhibition .
Biological Activity
Sophocarpine, a natural quinolizidine alkaloid derived from the plant Sophora flavescens, has garnered significant attention due to its diverse biological activities. This article synthesizes current research findings on the pharmacological effects, mechanisms of action, and potential therapeutic applications of sophocarpine.
Pharmacological Effects
Sophocarpine exhibits a wide range of biological activities, including:
- Antiviral Activity : Sophocarpine has shown promising effects against hepatitis B virus (HBV). Studies indicate that it can inhibit HBV replication in HepG2.2.15 cells, evidenced by reduced secretion of HBsAg and HBeAg . Co-administration with other alkaloids has enhanced this antiviral effect .
- Anti-inflammatory and Analgesic Properties : Research demonstrates that sophocarpine significantly reduces inflammatory cytokines and mediators in various models. For instance, it attenuates liver injury caused by lipopolysaccharide (LPS) through the modulation of oxidative stress and inflammatory pathways . Additionally, it exhibits analgesic effects in pain models, reducing responses to acetic acid-induced writhing and formalin-induced pain .
- Anticancer Effects : Sophocarpine has been investigated for its anticancer properties. It modulates several signaling pathways, including NF-κB and MAPK, which are crucial in cancer progression . Its efficacy has been noted in various cancer cell lines, although further studies are necessary to confirm these effects in vivo.
- Cardioprotective Effects : In the context of diabetic cardiomyopathy (DCM), sophocarpine has been shown to protect myocardial cells by improving mitochondrial function and inhibiting apoptosis under hyperglycemic conditions . Its antiarrhythmic properties have also been documented, with a reported efficiency of 89.7% in treating patients with viral myocarditis .
The biological activities of sophocarpine are attributed to its interaction with multiple molecular pathways:
- NF-κB Pathway : Sophocarpine suppresses NF-κB-mediated inflammation both in vitro and in vivo, which is essential for its anti-inflammatory effects . It inhibits the activation of this pathway in various inflammatory models, contributing to reduced cytokine production.
- Oxidative Stress Modulation : Studies indicate that sophocarpine reduces oxidative stress markers in liver injury models, enhancing antioxidant enzyme activity such as superoxide dismutase (SOD) and catalase (CAT) .
- Immune Modulation : Sophocarpine influences immune responses by downregulating pro-inflammatory cytokines and chemokines through inhibition of STAT1 signaling, which is pivotal in T cell activation .
Case Studies
Several studies exemplify the therapeutic potential of sophocarpine:
- Liver Injury Model : In a study using LPS-induced liver injury in mice, sophocarpine pre-treatment significantly improved survival rates (73.3% vs. 30% in controls) and reduced liver enzyme levels indicative of injury .
- Diabetic Cardiomyopathy : Research on diabetic mice demonstrated that sophocarpine treatment improved cardiac function and reduced inflammation markers associated with DCM .
- Viral Myocarditis Treatment : Clinical data from 220 patients indicated a significant reduction in arrhythmias following treatment with sophocarpine, showcasing its potential as an antiarrhythmic agent .
Summary Table of Biological Activities
Q & A
Q. What molecular mechanisms underlie Sophocarpine’s anti-tumor effects in glioblastoma (GBM) models?
Sophocarpine inhibits GBM cell proliferation by inducing G0/G1 cell cycle arrest and apoptosis. Key experimental approaches include:
- Cell viability assays : CCK-8 assays (e.g., U251 and C6 cells) to quantify growth inhibition .
- Cell cycle analysis : Flow cytometry with propidium iodide staining to measure G0/G1 phase accumulation (e.g., Cyclin D1/B1 downregulation) .
- Apoptosis assays : Annexin V/PI staining and Western blotting for cleaved Caspase-3 and Bcl-2 expression .
- Pathway validation : Western blotting for PTEN/PI3K/Akt signaling proteins (e.g., Akt-Thr308 phosphorylation) .
Q. How should researchers standardize Sophocarpine dosing in in vitro studies?
- Solubility and storage : Prepare stock solutions in DMSO or ethanol (e.g., 10 mM), stored at -80°C for ≤2 years .
- Dose range : Typical in vitro doses range from 10–100 μM, validated via dose-response curves in cytotoxicity assays .
- Controls : Include solvent-only controls (e.g., 0.1% DMSO) to rule out vehicle effects .
Q. What are the recommended assays to assess Sophocarpine’s anti-migratory effects in cancer cells?
- Wound healing assay : Measure gap closure rates in monolayer cultures over 24–48 hours .
- Transwell migration assay : Quantify cells migrating through Matrigel-coated membranes using crystal violet staining .
- Immunofluorescence : Track cytoskeletal changes (e.g., F-actin reorganization) via phalloidin staining .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on Sophocarpine’s multi-target effects across cancer types?
- Context-dependent mechanisms : For example, in hepatocellular carcinoma, Sophocarpine induces G0/G1 arrest via Cyclin D1 suppression, whereas in GBM, it targets Akt phosphorylation .
- Multi-omics integration : Combine RNA sequencing (e.g., PI3K/Akt pathway genes) with phosphoproteomics to identify tissue-specific targets .
- Dose-response validation : Use orthogonal assays (e.g., kinase activity profiling) to confirm target engagement at varying concentrations .
Q. What experimental strategies address partial rescue effects in PTEN/PI3K/Akt pathway studies involving Sophocarpine?
- Combinatorial inhibition : Co-administer Sophocarpine with PI3K inhibitors (e.g., LY294002) to assess synergistic/antagonistic effects .
- Rescue experiments : Overexpress constitutively active Akt mutants (e.g., myr-Akt) to test pathway dependency .
- Single-cell sequencing : Resolve heterogeneity in pathway activation across tumor subpopulations .
Q. How should researchers design in vivo studies to validate Sophocarpine’s anti-tumor efficacy while minimizing cachexia interference?
- Model selection : Use orthotopic GBM xenografts (e.g., U251-Luc cells in nude mice) for clinically relevant microenvironments .
- Dosage optimization : Test 50–100 mg/kg/day via intraperitoneal injection, monitoring tumor volume (MRI/bioluminescence) and body weight .
- Biomarker analysis : Quantify serum cytokines (e.g., IL-6, TNF-α) to distinguish anti-tumor effects from cachexia modulation .
Q. What methodologies resolve discrepancies in Sophocarpine’s reported effects on HERG K+ channels and cardiac toxicity?
- Patch-clamp electrophysiology : Directly measure HERG current inhibition in HEK293 cells expressing HERG channels .
- Cardiotoxicity screening : Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess arrhythmia risk .
- PK/PD modeling : Correlate plasma concentrations with HERG inhibition thresholds to define therapeutic windows .
Data Presentation and Reproducibility
Q. How should researchers report conflicting results in Sophocarpine’s NF-κB pathway modulation?
- Transparency : Clearly state experimental conditions (e.g., cell type, stimulation method) in figure legends .
- Supplementary data : Include raw Western blot images and densitometry calculations in supporting information .
- Meta-analysis : Compare findings with prior studies (e.g., in gastric vs. liver cancer) to contextualize discrepancies .
Q. What statistical frameworks are recommended for analyzing Sophocarpine’s dose-dependent effects?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .
- Multiple comparisons adjustment : Apply Tukey’s HSD test for ANOVA-based analyses of multi-dose experiments .
- Power analysis : Predefine sample sizes (e.g., n ≥ 3 biological replicates) to ensure statistical rigor .
Tables
Q. Table 1. Key Molecular Properties of Sophocarpine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H22N2O | |
| Molecular Weight | 246.35 g/mol | |
| CAS Number | 6483-15-4 | |
| Primary Targets | PI3K/Akt, NF-κB, HERG K+ |
Q. Table 2. Standard Assays for Sophocarpine Research
| Assay Type | Protocol Summary | Key Outcomes |
|---|---|---|
| CCK-8 Proliferation | Seed cells in 96-well plates; treat for 48h; measure OD450nm | IC50 values |
| Flow Cytometry | PI/Annexin V staining; analyze via FACS | Apoptosis/G0-G1 ratios |
| Western Blot | Extract proteins; probe with Akt/p-Akt antibodies | Pathway activation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
